3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride is an organic compound characterized by its unique cyclobutane structure fused with a pyridine ring. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for this compound is , and it has a molar mass of approximately 198.69 g/mol.
This compound falls under the category of aminopyridines, which are organic heterocyclic compounds featuring an amino group attached to a pyridine ring. Its classification can be further detailed as follows:
The synthesis of 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride typically involves several key steps:
The reaction mechanism often includes:
The molecular structure of 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride can be represented using various notations:
InChI=1S/C10H14N2.ClH/c11-10(8-2-1-3-8)9-4-6-12-7-5-9;/h4-8,10H,1-3,11H2;1HC1CC(C1)C(C2=CC=NC=C2)N.ClThe compound exhibits a complex three-dimensional structure that includes:
3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride can participate in various chemical reactions, including:
The choice of reagents and conditions significantly influences the reaction pathways and yields:
The mechanism of action for 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride primarily involves its interaction with specific biological targets, such as receptors or enzymes. This compound may modulate biological pathways through:
Key physical properties include:
Important chemical properties include:
3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride has several important applications in scientific research:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1